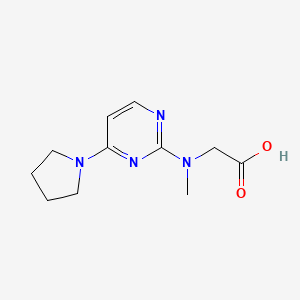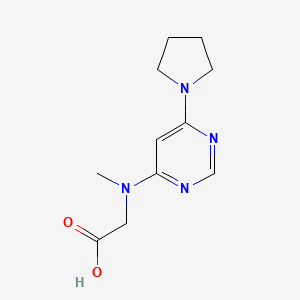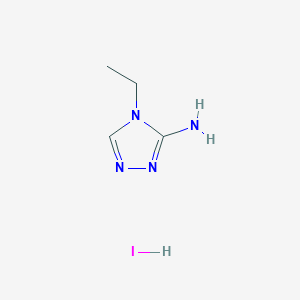
1-Methyl-3-phenyl-1,4-diazepane dihydrochloride
Descripción general
Descripción
1-Methyl-3-phenyl-1,4-diazepane dihydrochloride is a chemical compound with the CAS Number: 1803587-11-2 . It has a molecular weight of 263.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2.2ClH/c1-14-9-5-8-13-12 (10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H . This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Transformation in Three-Component Reactions : Research by Voskressensky et al. (2014) explored the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole, leading to substituted pyrroles. This work demonstrates the chemical versatility of diazepine-based compounds in synthetic transformations (Voskressensky et al., 2014).
Synthesis of Diazepin-1-one Derivatives : A study by Wang et al. (2014) reported the synthesis of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, highlighting the potential of diazepine derivatives in the development of novel compounds (Wang et al., 2014).
Crystallographic and Structural Studies
Crystal Structure Analysis : Alonso et al. (2020) conducted structural studies of diazepin-4-ones, providing insight into the molecular geometry and conformational characteristics of diazepine derivatives, which is crucial for understanding their reactivity and interactions (Alonso et al., 2020).
X-ray Single-Crystal Diffraction : The crystal structure of certain diazepin-1-one derivatives was determined by X-ray single-crystal diffraction, as studied by Garoufis et al. (2015), providing valuable data on the molecular arrangements and interactions in solid-state forms (Garoufis et al., 2015).
Catalysis and Biological Activity
Inhibition and Cytotoxicity Correlation : Research by Spencer et al. (2009) found a correlation between cathepsin B inhibition and cytotoxicity in a series of palladacycles, indicating potential biological applications of diazepine compounds in medicinal chemistry (Spencer et al., 2009).
Antiproliferative Activity : Liszkiewicz (2002) examined the antiproliferative activity of certain benzodiazepine derivatives, shedding light on the potential therapeutic uses of diazepine compounds in cancer treatment (Liszkiewicz, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Análisis Bioquímico
Biochemical Properties
1-Methyl-3-phenyl-1,4-diazepane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can alter metabolic pathways and affect the overall biochemical environment within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in oxidative stress responses and apoptosis, leading to changes in cell survival and proliferation. Additionally, it has been shown to impact mitochondrial function, thereby influencing cellular energy metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity . This binding can result in the inhibition or activation of enzyme functions, leading to changes in metabolic pathways. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and impaired cellular function. These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular biochemistry and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into mitochondria, where it can influence mitochondrial function and energy metabolism.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its localization, as different cellular compartments provide distinct biochemical environments. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its role in cellular processes.
Propiedades
IUPAC Name |
1-methyl-3-phenyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14-9-5-8-13-12(10-14)11-6-3-2-4-7-11;;/h2-4,6-7,12-13H,5,8-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDYIVUPSJIBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC(C1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)





